XZ739 Built on Pomalidomide-C7-COOH Achieves DC₅₀ of 2.5 nM in MOLT-4 Cells with >100-Fold Platelet Selectivity, Outperforming ABT-263 by ~92-Fold in Potency
The PROTAC degrader XZ739, synthesized using Pomalidomide-C7-COOH as the CRBN-recruiting module, exhibited a DC₅₀ of 2.5 nM for BCL-XL degradation in MOLT-4 T-ALL cells after 16 h treatment [1]. In head-to-head comparison within the same study, the parent BCL-XL/BCL-2 dual inhibitor ABT-263 showed an IC₅₀ of approximately 230 nM in the same cell line [2]. Critically, XZ739 demonstrated an IC₅₀ ratio of 120 between human platelets and MOLT-4 cells, whereas ABT-263 exhibited essentially no selectivity (ratio ~1.1) [2]. This represents a >100-fold improvement in platelet-sparing selectivity attributable to the PROTAC architecture enabled by the C7-COOH linker conjugate [1].
| Evidence Dimension | BCL-XL degradation potency (DC₅₀) and platelet selectivity ratio |
|---|---|
| Target Compound Data | XZ739: DC₅₀ = 2.5 nM (MOLT-4, 16 h); Platelet/MOLT-4 IC₅₀ ratio = 120 |
| Comparator Or Baseline | ABT-263: IC₅₀ ≈ 230 nM (MOLT-4, 48 h); Platelet/MOLT-4 IC₅₀ ratio = 1.1 |
| Quantified Difference | ~92-fold greater degradation potency; >100-fold improvement in platelet selectivity ratio (120 vs. 1.1) |
| Conditions | MOLT-4 T-ALL cell line; 16 h (DC₅₀) and 48 h (IC₅₀) treatment; human platelet viability assay |
Why This Matters
This demonstrates that Pomalidomide-C7-COOH enables the synthesis of degraders that convert a clinically intolerable platelet-toxic inhibitor (ABT-263) into a potent, platelet-sparing therapeutic candidate, directly addressing a key procurement criterion for PROTAC programs targeting BCL-XL.
- [1] Adooq. XZ739 Datasheet (Catalog No. A24734). DC₅₀ 2.5 nM in MOLT-4 cells. View Source
- [2] Table 3, PMC9311450. Bcl-xL PROTACs IC₅₀ (nM) and Selectivity Ratios. Data from Zhang X et al., Eur J Med Chem. 2020;192:112186. View Source
